molecular formula C16H11NO5 B2751456 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate CAS No. 351436-90-3

1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate

Cat. No.: B2751456
CAS No.: 351436-90-3
M. Wt: 297.266
InChI Key: PBDIDMRXIKZDHS-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate is a chemical compound with the molecular formula C16H11NO5 It is known for its unique structure, which includes a phthalimide moiety and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate typically involves the reaction of phthalic anhydride with 2-methoxybenzoic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has demonstrated anti-inflammatory and anticancer properties in preliminary studies .

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its unique structure allows it to impart specific colors and properties to various materials .

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate involves its interaction with specific molecular targets. It binds to enzymes and proteins, inhibiting their activity and disrupting metabolic pathways. The compound’s structure allows it to fit into the active sites of these targets, blocking their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • 6-(1,3-Dioxoisoindol-2-yl)hexanoic acid
  • Methyl 2-methoxybenzoate

Uniqueness

1,3-Dioxoisoindolin-2-yl 2-methoxybenzoate is unique due to its combination of a phthalimide moiety and a methoxybenzoate group. This structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-21-13-9-5-4-8-12(13)16(20)22-17-14(18)10-6-2-3-7-11(10)15(17)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDIDMRXIKZDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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